(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
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Biological Activity
(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and viral inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole core, a morpholinosulfonyl group, and a methyl ester functionality. The structural formula can be represented as follows:
Research indicates that the compound operates through multiple mechanisms:
- Inhibition of Enzymatic Activity : The morpholinosulfonyl moiety is known to interact with various enzymes, potentially inhibiting their activity and thus affecting cellular processes related to growth and proliferation.
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral proteases, which are crucial for viral replication. This mechanism could be pertinent to the development of treatments for viral infections like SARS-CoV-2 .
- Anticancer Properties : The compound has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxicity. The specific pathways involved include apoptosis induction and cell cycle arrest .
In Vitro Assays
A series of in vitro assays were conducted to evaluate the biological activity of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
NCI-H23 (Lung Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 10.0 | Caspase activation |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.
Case Studies
- Lung Cancer Treatment : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability, with apoptosis rates exceeding 40% as measured by Annexin V/PI staining. This suggests that the compound effectively triggers programmed cell death in lung cancer cells .
- Viral Inhibition : A separate investigation into the antiviral properties revealed that similar compounds inhibited the activity of viral proteases essential for replication in vitro, suggesting potential applications in treating viral infections .
Properties
IUPAC Name |
methyl 3-methyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-23-17-8-5-15(20(26)29-2)13-18(17)31-21(23)22-19(25)14-3-6-16(7-4-14)32(27,28)24-9-11-30-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALDHJLBNPMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.